molecular formula C9H12BrNO B1411795 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine CAS No. 1780707-98-3

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine

Cat. No.: B1411795
CAS No.: 1780707-98-3
M. Wt: 230.1 g/mol
InChI Key: HCTLMDHYHQJNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring linked via a methyl group to a brominated furan moiety. The bromine atom on the furan ring introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions, while the pyrrolidine ring contributes to basicity and conformational flexibility.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLMDHYHQJNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine typically involves the reaction of 5-bromofurfural with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-bromofurfural and pyrrolidine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is often used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a furan-methylpyrrolidine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-methylpyrrolidine.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The bromofuran group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides a stable framework that can interact with biological molecules, potentially affecting biochemical pathways.

Comparison with Similar Compounds

1-(5-Bromo-2-nitrophenyl)pyrrolidine

  • Molecular Formula : C₁₀H₁₁BrN₂O₂
  • Molecular Weight : 283.11 g/mol
  • Substituents : Bromo and nitro groups on a phenyl ring.
  • Applications : Used as a medical intermediate; the nitro group facilitates reduction to amines for further functionalization.
  • Key Difference : The phenyl ring lacks the oxygen heteroatom present in furan, reducing electron-richness and altering reactivity in nucleophilic substitutions compared to the target compound .

1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine

  • Molecular Formula: C₁₂H₁₅BrNO₂S
  • Molecular Weight : 304.2 g/mol
  • Substituents : Bromo and methyl groups on a phenyl ring, linked via a sulfonyl group.
  • Key Difference : The sulfonyl linker (vs. methyl in the target compound) increases polarity and acidity, impacting solubility and metabolic stability .

Heterocyclic Derivatives with Pyrrolidine Linkages

1-[(5-Methylfuran-2-yl)methyl]pyrrolidine

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Substituents : Methyl group on furan.
  • Applications: Potential building block for agrochemicals; the methyl group sterically hinders reactions at the furan ring compared to bromo substitution.
  • Key Difference : Bromine in the target compound increases molecular weight (by ~80 g/mol) and offers sites for Suzuki-Miyaura couplings, which are unavailable in the methyl analog .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₂₁H₃₀BrN₂O₅
  • Molecular Weight : 493.38 g/mol
  • Substituents : Brominated pyridine with methoxy and tert-butyl groups.
  • Applications : Pyridine-based intermediates in kinase inhibitor synthesis.
  • Key Difference : The pyridine ring (vs. furan) introduces nitrogen-based basicity, altering pH-dependent solubility and metal-coordination properties .

Electronic and Steric Effects of Substituents

Compound Aromatic System Substituent Linker Molecular Weight Key Reactivity
Target Compound Furan Bromo Methyl ~245–250 g/mol* Halogenation sites for cross-coupling
1-(5-Bromo-2-nitrophenyl)pyrrolidine Phenyl Bromo, nitro Direct 283.11 g/mol Nitro reduction to amines
1-[(5-Methylfuran-2-yl)methyl]pyrrolidine Furan Methyl Methyl 165.23 g/mol Steric hindrance at furan ring
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine Phenyl Bromo, methyl Sulfonyl 304.2 g/mol Enhanced hydrogen-bonding capability

*Estimated based on structural analogs.

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 5-bromofuran moiety. The presence of the furan ring is significant for its biological interactions, particularly in targeting specific receptors or enzymes.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing furan rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of Furan Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
BPUJurkat4.64Cell cycle arrest in sub-G1 phase
Similar Furan DerivativeHeLaTBDInduction of apoptosis
Similar Furan DerivativeMCF-7TBDInhibition of angiogenesis

Note: TBD = To Be Determined

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can modulate the activity of glutamate receptors, which are implicated in various neurological disorders.

The proposed mechanism for the biological activities of this compound involves:

  • Receptor Binding : The furan moiety may facilitate binding to specific receptors, enhancing or inhibiting their activity.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis.
  • Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest, particularly affecting the G1/S transition.

Case Studies

Several case studies highlight the biological effects of related compounds:

  • Study on Anticancer Activity : A study demonstrated that a furan-containing compound exhibited significant cytotoxicity against Jurkat cells, leading to cell cycle arrest in the sub-G1 phase, suggesting its potential as an anticancer agent .
  • Neuropharmacological Investigation : Another investigation focused on a related compound's ability to modulate glutamate receptor activity, showing promise for treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.